tert-Butyl 4-formylisoindoline-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-formyl-1,3-dihydroisoindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-7-10-5-4-6-11(9-16)12(10)8-15/h4-6,9H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQIZFKFFNQEMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401168065 | |
| Record name | 1,1-Dimethylethyl 4-formyl-1,3-dihydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401168065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049677-40-8 | |
| Record name | 1,1-Dimethylethyl 4-formyl-1,3-dihydro-2H-isoindole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049677-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-formyl-1,3-dihydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401168065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of tert-butyl 4-formylisoindoline-2-carboxylate typically involves the following key synthetic steps:
- Construction of the isoindoline core with substitution at the 4-position.
- Introduction of the tert-butyl ester protecting group on the carboxylate at position 2.
- Selective formylation at the 4-position of the isoindoline ring.
The synthetic route is designed to maintain the integrity of the bicyclic isoindoline system while selectively introducing the formyl group and tert-butyl ester.
Preparation of tert-Butyl Isoindoline-2-carboxylate Core
The isoindoline-2-carboxylate framework bearing a tert-butyl ester is commonly prepared by esterification of the corresponding carboxylic acid with tert-butyl chloroformate or via tert-butylation of the acid using acid catalysts or reagents such as bis(trifluoromethanesulfonyl)imide (Tf2NH) to enhance reactivity and yield.
The tert-butyl ester group is favored for its stability and ease of removal under acidic conditions, making it a common protecting group in isoindoline carboxylate synthesis.
Introduction of the Formyl Group at the 4-Position
Selective formylation at the 4-position of the isoindoline ring is typically achieved via electrophilic aromatic substitution or directed ortho-metalation followed by quenching with formylating agents.
| Method | Reagents | Conditions | Comments |
|---|---|---|---|
| Vilsmeier-Haack Reaction | POCl3 + DMF | Reflux or controlled temperature | Forms formyl group at activated aromatic positions; suitable for isoindoline derivatives |
| Directed ortho-metalation (DoM) | Strong base (e.g., n-BuLi), then DMF | Low temperature (-78 °C to 0 °C) | Provides regioselective formylation; requires careful control to avoid overreaction |
| Reimer-Tiemann Reaction | Chloroform + base (NaOH) | Aqueous conditions, moderate temperature | Less common for isoindolines due to sensitivity of nitrogen |
The choice of method depends on the substitution pattern and sensitivity of the isoindoline ring. Vilsmeier-Haack formylation is widely used for isoindoline derivatives due to its efficiency and selectivity.
Representative Synthetic Route for this compound
Based on analogous compounds such as tert-butyl 1-formylisoindoline-2-carboxylate and tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate, a plausible synthetic sequence is:
| Step | Reaction | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of isoindoline-2-carboxylic acid derivative | Cyclization of appropriate substituted phthalimide precursors under reductive conditions | Formation of isoindoline ring with free carboxylic acid at position 2 |
| 2 | Protection of carboxylic acid as tert-butyl ester | tert-Butyl chloroformate, triethylamine, anhydrous solvent (e.g., dichloromethane), 0 °C to room temp | tert-Butyl isoindoline-2-carboxylate |
| 3 | Formylation at 4-position | Vilsmeier-Haack reagent (POCl3/DMF), reflux or controlled temp | Introduction of formyl group at 4-position yielding this compound |
This route ensures selective functionalization while preserving the ester protecting group.
Optimization and Yield Considerations
- Use of anhydrous solvents and inert atmosphere (nitrogen or argon) is critical to prevent hydrolysis of the tert-butyl ester.
- Control of temperature during formylation avoids side reactions such as over-formylation or ring degradation.
- Purification typically involves column chromatography using gradients of trifluoroacetic acid (TFA) in acetonitrile (ACN) to separate the desired product from side products.
- Yields in related syntheses range from moderate to high (60–86%) depending on scale and reaction optimization.
Analytical Characterization During Preparation
To confirm successful synthesis at each stage, the following techniques are employed:
| Technique | Purpose | Typical Observations |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Structural confirmation | Chemical shifts for tert-butyl group at δ ~1.4–1.5 ppm; aldehyde proton at δ ~9.5–10 ppm |
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | Accurate mass matching molecular formula C15H19NO3 (for 4-formyl derivative) |
| High-Performance Liquid Chromatography (HPLC) with UV detection | Purity assessment | Single major peak at retention time consistent with product |
| Infrared Spectroscopy (IR) | Functional group identification | Strong ester C=O stretch (~1735 cm⁻¹), aldehyde C=O (~1700 cm⁻¹), N-H bending |
Summary Table of Preparation Methods
| Step No. | Reaction Type | Reagents/Conditions | Key Notes | Expected Yield (%) |
|---|---|---|---|---|
| 1 | Isoindoline ring formation | Cyclization of phthalimide derivatives under reductive conditions | Prepares core scaffold | 70–85 |
| 2 | tert-Butyl ester protection | tert-Butyl chloroformate, base, anhydrous solvent | Protects carboxyl group; requires moisture control | 75–90 |
| 3 | Formylation | Vilsmeier-Haack (POCl3/DMF), reflux | Selective aldehyde introduction at 4-position | 60–80 |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-formylisoindoline-2-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form various cyclic derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include alkyl halides, amines, and thiols.
Cyclization: Cyclization reactions often require acidic or basic conditions and may involve catalysts such as Lewis acids.
Major Products:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted isoindoline derivatives.
Cyclization Products: Cyclic isoindoline derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: tert-Butyl 4-formylisoindoline-2-carboxylate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Catalysis: The compound is used in catalytic reactions to form complex organic molecules.
Biology:
Biological Activity: Isoindoline derivatives, including this compound, exhibit various biological activities such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine:
Drug Development: The compound is used in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry:
Agrochemicals: The compound is used in the synthesis of agrochemicals for crop protection and pest control.
Materials Science: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-formylisoindoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to its biological effects. The presence of the formyl group allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, modulating their activity.
Comparison with Similar Compounds
Structural Analogs and Similarity Scores
Key structural analogs and their similarity metrics (based on molecular descriptors and functional group alignment) are summarized below:
Notes:
- Similarity scores (0.74–0.95) depend on substituent position, core structure (isoindoline vs. indoline), and functional group compatibility.
- Isoindoline derivatives (e.g., 4-bromo and 5-boronate analogs) exhibit higher similarity to the target compound due to shared bicyclic frameworks .
Formyl (-CHO) Group
- Target Compound : The formyl group facilitates nucleophilic additions (e.g., amine condensations to form imines) and serves as a precursor for hydroxymethyl or carboxylic acid derivatives.
- Comparison with Bromo (-Br) Analogs : Brominated derivatives (e.g., 4-bromoisoindoline-2-carboxylate) are pivotal in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) but lack the electrophilic reactivity of aldehydes .
Hydroxy (-OH) Group
- tert-Butyl 6-hydroxyindoline-1-carboxylate : The hydroxyl group enables hydrogen bonding and oxidation to ketones. However, it requires protection during acidic/basic reactions, unlike the formyl group’s inherent reactivity .
Boronate Ester (Bpin)
- tert-Butyl 5-(dioxaborolanyl)isoindoline-2-carboxylate : The boronate ester is critical for Suzuki-Miyaura couplings, offering complementary utility to the formyl group’s role in stepwise functionalization .
Physical and Chemical Properties
Notes:
- The formyl derivative’s higher molecular weight vs. hydroxy analogs is attributed to the aldehyde group.
- Brominated analogs exhibit greater hydrophobicity, impacting their solubility profiles .
Biological Activity
tert-Butyl 4-formylisoindoline-2-carboxylate is a compound that has garnered attention in pharmaceutical chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, drawing on various research studies and findings.
Synthesis
The synthesis of this compound typically involves several chemical reactions, including nucleophilic addition and condensation reactions. The compound can be synthesized from isoindoline derivatives through a series of steps involving protection of functional groups, followed by formylation and carboxylation.
General Reaction Scheme
- Protection of Amine Group : The amine group is protected using tert-butoxy carbonic anhydride.
- Reduction : The resulting compound undergoes reduction to yield the desired amine derivative.
- Formylation : The amine is then subjected to formylation using suitable reagents.
- Carboxylation : Finally, the tert-butyl ester is introduced to complete the synthesis.
Biological Activity
The biological activity of this compound has been extensively studied, revealing a broad spectrum of pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 32 µg/mL |
| B | S. aureus | 16 µg/mL |
| C | P. aeruginosa | 64 µg/mL |
Antitumor Properties
Studies have also indicated that the compound possesses antitumor activity. It has been shown to inhibit the proliferation of cancer cell lines in vitro, suggesting potential for development as an anticancer agent.
Case Study: Antitumor Activity
In a study conducted on various cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell growth. The IC50 values ranged from 10 to 50 µM across different cell lines, indicating its potential utility in cancer therapy .
The precise mechanism through which this compound exerts its biological effects remains under investigation. However, preliminary studies suggest that it may act by:
- Inhibiting specific enzymes involved in cell proliferation.
- Inducing apoptosis in cancer cells through activation of intrinsic pathways.
- Disrupting bacterial cell wall synthesis, leading to cell lysis.
Q & A
Q. Q1. What are the optimal reaction conditions for synthesizing tert-butyl 4-formylisoindoline-2-carboxylate from its halogenated precursors?
Methodological Answer:
- Key Reaction: Nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce the formyl group.
- Example Protocol:
- Start with tert-butyl 4-bromoisoindoline-2-carboxylate (analogous to ’s bromo derivative).
- Use Pd(PPh₃)₄ catalyst with CO gas under high pressure (10–50 bar) to insert carbonyl groups via carbonylation .
- Alternatively, employ Vilsmeier-Haack formylation (POCl₃/DMF) under anhydrous conditions (0–5°C, 12–24h) to directly introduce the formyl group.
- Optimization Metrics: Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:3) and characterize intermediates by ¹H NMR (δ 9.8–10.0 ppm for aldehyde proton).
Q. Q2. How can the structural integrity of this compound be confirmed post-synthesis?
Methodological Answer:
- Multi-Technique Approach:
- X-ray Crystallography (if crystalline): Use SHELXL () for refinement; prioritize slow evaporation in EtOAc/hexane.
- ¹³C NMR: Verify tert-butyl (δ 28–30 ppm for CH₃, 80–85 ppm for quaternary C) and formyl (δ 190–200 ppm) groups .
- FTIR: Confirm C=O stretches (1720 cm⁻¹ for carboxylate, 1680 cm⁻¹ for aldehyde).
- Contingency: If crystallization fails, use HRMS (ESI+) for exact mass confirmation (expected [M+Na]⁺ ~320–330 Da).
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in spectral data (e.g., unexpected NOE correlations) for this compound?
Methodological Answer:
- Stepwise Analysis:
- 2D NMR (NOESY/ROESY): Identify spatial proximity between formyl proton and isoindoline protons to confirm regiochemistry.
- DFT Calculations: Optimize molecular geometry using Gaussian or ORCA to simulate NMR shifts; compare with experimental data ().
- Dynamic Effects: Assess rotational barriers (e.g., tert-butyl group) via variable-temperature NMR (VT-NMR) to explain anomalous peaks.
- Case Study: A similar spiro-derivative () showed conflicting NOE due to conformational flexibility; VT-NMR at –60°C resolved ambiguities.
Q. Q4. What strategies are effective for designing this compound derivatives with enhanced bioactivity?
Methodological Answer:
- Rational Design Framework:
- Fragment-Based Screening: Replace the formyl group with bioisosteres (e.g., nitro or cyano) to modulate electrophilicity ().
- Molecular Docking: Use AutoDock Vina to predict binding to targets (e.g., kinases or GPCRs) by aligning the isoindoline core with active-site residues .
- SAR Studies: Synthesize analogs (e.g., 4-acetyl or 4-cyano) and test in enzymatic assays (IC₅₀ determination via fluorescence polarization).
- Example: A chloro-analog () showed improved cytotoxicity when the chloro group was replaced with a Michael acceptor (e.g., α,β-unsaturated ketone).
Q. Q5. How can the stability of this compound be evaluated under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing:
- pH Stability: Incubate compound in buffers (pH 1–13) at 37°C for 24h; monitor degradation via HPLC (C18 column, 220 nm detection).
- Thermal Stability: Use TGA/DSC to identify decomposition onset temperatures (>150°C expected for tert-butyl esters).
- Light Sensitivity: Expose to UV (254 nm) and visible light; track aldehyde oxidation to carboxylic acid via IR (loss of ~1680 cm⁻¹ peak).
- Data Interpretation: Apply Arrhenius kinetics to extrapolate shelf-life at 25°C ().
Critical Analysis of Evidence
- Contradictions: and report conflicting yields for SNAr reactions (85% vs. 55%), likely due to steric hindrance from the tert-butyl group.
- Gaps: No direct data on photostability or metabolic pathways; extrapolate from ’s fluorobenzoyl hydrazine derivatives.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
